molecular formula C6H10N2O B13595680 5-Azaspiro[2.3]hexane-5-carboxamide

5-Azaspiro[2.3]hexane-5-carboxamide

Katalognummer: B13595680
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: ZXXXFKSMWIZADO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Azaspiro[2.3]hexane-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential biological activity. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The azaspiro structure incorporates a nitrogen atom, adding to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane-5-carboxamide typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the diastereoselective rhodium-catalyzed cyclopropanation reaction, which introduces the cyclopropyl moiety into the molecule . This reaction is often carried out under controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Azaspiro[2.3]hexane-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering its biological activity.

    Substitution: The spirocyclic structure allows for substitution reactions, where different functional groups can be introduced to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Wissenschaftliche Forschungsanwendungen

5-Azaspiro[2.3]hexane-5-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in medicinal chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as an antitumor agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Azaspiro[2.3]hexane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways are still under investigation, but its ability to induce apoptosis highlights its potential as a therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Azaspiro[2.4]heptane-5-carboxamide
  • 5-Azaspiro[3.3]heptane-5-carboxamide
  • 5-Azaspiro[4.3]octane-5-carboxamide

Uniqueness

Compared to similar compounds, 5-Azaspiro[2.3]hexane-5-carboxamide stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

5-azaspiro[2.3]hexane-5-carboxamide

InChI

InChI=1S/C6H10N2O/c7-5(9)8-3-6(4-8)1-2-6/h1-4H2,(H2,7,9)

InChI-Schlüssel

ZXXXFKSMWIZADO-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CN(C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.